molecular formula C11H7Br3N2 B5467269 5-phenyl-3-(tribromomethyl)pyridazine

5-phenyl-3-(tribromomethyl)pyridazine

Cat. No.: B5467269
M. Wt: 406.90 g/mol
InChI Key: BWPSXMWXXVLXIE-UHFFFAOYSA-N
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Description

Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities . Pyridazine ring are present in some commercially available drugs and agrochemicals .


Synthesis Analysis

The synthesis of pyridazine derivatives involves various methods. One common method is the Lewis acid-mediated inverse electron demand Diels-Alder reaction . Another method involves an unexpected C-C bond cleavage in the absence of metal . Copper-promoted cyclization of readily available β,γ-unsaturated hydrazones is also used .


Molecular Structure Analysis

The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .


Chemical Reactions Analysis

Pyridazine derivatives undergo various chemical reactions. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines .


Physical and Chemical Properties Analysis

The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity .

Mechanism of Action

The mechanism of action of pyridazine and pyridazinone derivatives depends on their specific structure and the biological target. They have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .

Safety and Hazards

The safety and hazards of pyridazine and pyridazinone derivatives depend on their specific structure. For instance, the safety data sheet for 3-phenyl-1H-pyrazol-3-amine indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyridazine and pyridazinone derivatives have numerous practical applications and have been utilized in medicinal chemistry against a range of biological targets and physiological effects . Their unique properties make them attractive candidates for future drug discovery and development .

Properties

IUPAC Name

5-phenyl-3-(tribromomethyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Br3N2/c12-11(13,14)10-6-9(7-15-16-10)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPSXMWXXVLXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN=C2)C(Br)(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Br3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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